2-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
Description
The compound 2-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole features a pyrrolidine core sulfonylated at the 1-position with a 4-(1H-pyrazol-1-yl)phenyl group and a 1,2,3-triazole ring at the 3-position. Its design integrates heterocyclic motifs (triazole and pyrazole) known for hydrogen-bonding capabilities and metabolic stability, alongside a sulfonyl group that may enhance solubility and target binding .
Properties
IUPAC Name |
2-[1-(4-pyrazol-1-ylphenyl)sulfonylpyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c22-24(23,19-11-6-14(12-19)21-17-8-9-18-21)15-4-2-13(3-5-15)20-10-1-7-16-20/h1-5,7-10,14H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOGTSBWGDYADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 384.46 g/mol. The structure includes key functional groups such as a triazole ring and a sulfonamide moiety, which are known to contribute to biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines by inhibiting tubulin polymerization. This mechanism is similar to that of established anticancer agents like nocodazole and combretastatin A-4 .
- GPR88 Modulation : Recent research indicates that derivatives of triazoles can act as agonists for the GPR88 receptor, which is implicated in several neurological disorders . This suggests potential applications in neuropharmacology.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and selectivity of the compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 (Breast) | 2.13 ± 0.80 | High |
| SiHa (Cervical) | 4.34 ± 0.98 | Moderate |
| PC-3 (Prostate) | 4.46 ± 0.53 | Moderate |
| HEK-293T (Normal) | >50 | Low |
These results indicate that the compound exhibits significant cytotoxicity against cancer cells while showing minimal toxicity to normal cells .
Case Studies
- Tubulin Polymerization Inhibition : A study demonstrated that the compound inhibited tubulin polymerization effectively, leading to cell cycle arrest in cancer cells. The binding affinity at the colchicine site was evaluated using molecular docking simulations, revealing strong interactions with key amino acids in the tubulin protein .
- GPR88 Agonism : Another study focused on the agonistic properties of triazole derivatives on GPR88 receptors, showing improved potency over traditional ligands with EC50 values as low as 60 nM for certain analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs from the literature, focusing on structural variations, synthetic methods, and biological implications.
Core Heterocycle Modifications
- Triazole vs. Oxadiazole : The target compound and 2ab retain the 1,2,3-triazole ring, which offers versatile hydrogen-bonding interactions. In contrast, 1a/1b feature a 1,2,4-oxadiazole ring, which may enhance metabolic stability but reduce polar interactions compared to triazoles .
- Activity Implications : Oxadiazole-containing compounds (1a/1b) exhibit antiviral properties, while triazole analogs (e.g., SB705498 in ) are linked to ion channel modulation, suggesting core heterocycles influence target selectivity .
Substituent Effects
- Sulfonyl vs. Ether Linkers : The sulfonyl group in the target compound may improve solubility and rigidity compared to the ether-linked phenylethyl groups in 1a/1b. Sulfonylation is associated with enhanced binding to charged protein residues .
- Halogenated Substituents : 2ab incorporates fluorine and chlorine atoms, which often improve lipophilicity and membrane permeability. The target compound’s pyrazole group could mimic similar electronic effects .
- Pharmacokinetic Impact: Trifluoromethyl groups (e.g., in SB705498) and halogens (in 2ab) are known to prolong half-life by resisting oxidative metabolism, suggesting the target’s pyrazole may offer comparable advantages .
Structural and Computational Insights
- Docking Studies : Pyrazole and triazole motifs in the target compound may engage in π-π stacking or hydrogen bonding with GPCRs/ion channels, analogous to SB705498’s interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
